

2,4-Dibromo-6-fluoropyridin-3-ol structural analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dibromo-6-fluoropyridin-3-ol**

Cat. No.: **B1433035**

[Get Quote](#)

An In-Depth Technical Guide to the Structural Analysis of **2,4-Dibromo-6-fluoropyridin-3-ol**

Introduction

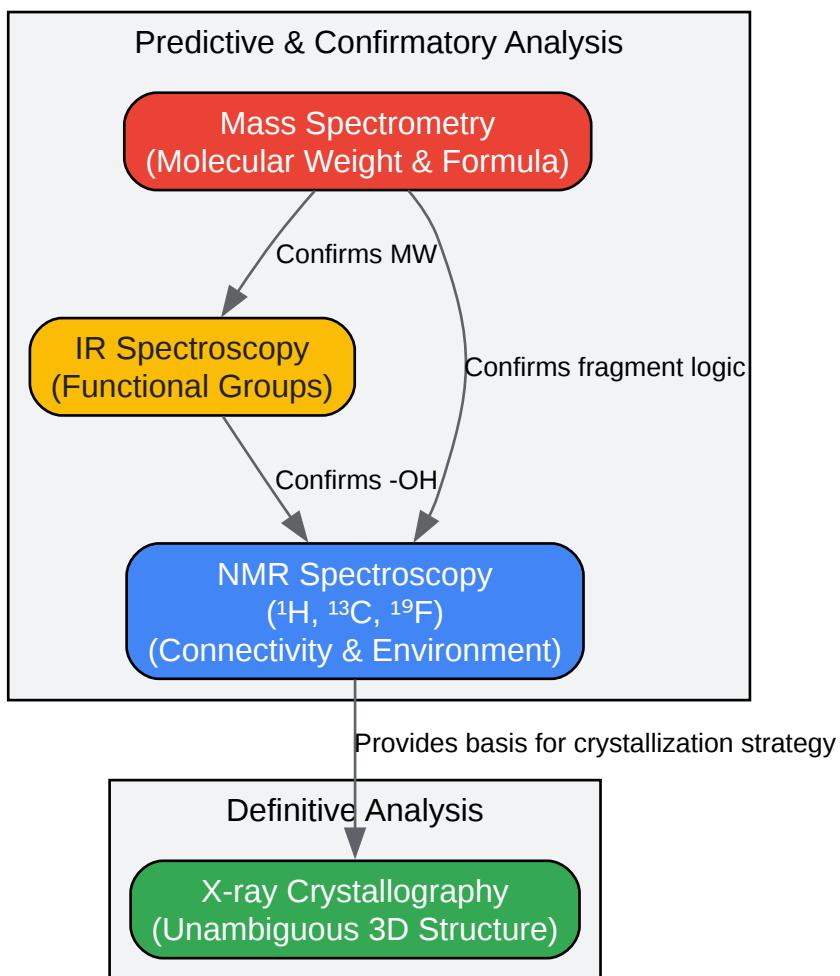
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.^[1] The strategic introduction of halogen atoms, particularly fluorine, is a well-established method for modulating a molecule's physicochemical and pharmacological properties, including metabolic stability, bioavailability, and target affinity.^{[2][3]} **2,4-Dibromo-6-fluoropyridin-3-ol** is a polysubstituted pyridine derivative that combines these features with a hydroxyl group, presenting a unique molecular architecture of significant interest for drug discovery and chemical biology.

This guide provides a comprehensive framework for the complete structural elucidation of **2,4-Dibromo-6-fluoropyridin-3-ol** (CAS 1421602-80-3). As experimental spectra for this specific compound are not widely published, this document serves as both a predictive analysis and a methodological blueprint for researchers. We will explore the expected outcomes from primary spectroscopic techniques—NMR, IR, and Mass Spectrometry—and detail the definitive method of X-ray crystallography. The causality behind predicted spectral features is explained, and field-proven experimental protocols are provided to empower researchers in their analytical endeavors.

Molecular Profile and Physicochemical Properties

A foundational understanding begins with the basic molecular and physical characteristics, which are essential for sample preparation, handling, and data interpretation.

Property	Value	Source
CAS Number	1421602-80-3	[4] [5]
Molecular Formula	C ₅ H ₂ Br ₂ FNO	[4]
Molecular Weight	270.88 g/mol	[4]
IUPAC Name	2,4-dibromo-6-fluoropyridin-3-ol	[5]
Predicted LogP	1.6888	[6]
Topological Polar Surface Area	33.12 Å ²	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	2	[6]


Molecular Structure Diagram

The unique arrangement of substituents on the pyridine ring dictates the molecule's electronic properties and, consequently, its spectroscopic signature.

Caption: Structure of **2,4-Dibromo-6-fluoropyridin-3-ol** with atom numbering.

Predictive Spectroscopic Analysis Workflow

A multi-spectroscopic approach is essential for a comprehensive structural analysis. The workflow below outlines the logical progression from initial characterization to definitive confirmation.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of a novel compound.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other nuclei. For **2,4-Dibromo-6-fluoropyridin-3-ol**, we expect two distinct signals.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Shift (δ , ppm)	Assignment	Multiplicity	Coupling Constant (J, Hz)	Rationale
$\sim 10.5 - 11.5$	-OH	Broad Singlet (br s)	N/A	<p>The acidic proton of the hydroxyl group is expected to be a broad signal due to hydrogen bonding and exchange. Its chemical shift is significantly downfield, a characteristic seen in analogous compounds like 4,6-dibromo-2-fluoropyridin-3-ol. [7]</p>
$\sim 7.8 - 8.2$	H-5	Doublet (d)	$J(H-F) \approx 2-4$ Hz	<p>This sole aromatic proton is on C5. It experiences deshielding from the electronegative nitrogen and halogens. Crucially, it will be split into a doublet by the fluorine atom at C6 through a</p>

four-bond
coupling (^4JHF).

Causality Behind Experimental Choices:

- Solvent: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and, importantly, for its tendency to slow the exchange rate of hydroxyl protons, often allowing them to be observed.
- High Field (500 MHz): A higher magnetic field strength provides better signal dispersion, which is critical for resolving small coupling constants like the expected ^4JHF .

Protocol for ^1H NMR Data Acquisition:

- Sample Preparation: Dissolve ~5 mg of **2,4-Dibromo-6-fluoropyridin-3-ol** in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
- Acquisition Parameters:
 - Set the spectral width to cover a range of -2 to 16 ppm.
 - Use a 30-degree pulse angle to allow for a shorter relaxation delay.
 - Set the relaxation delay (d1) to 2 seconds.
 - Acquire 16-32 scans for a good signal-to-noise ratio.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO at δ 2.50 ppm.

^{13}C NMR Spectroscopy: Carbon Skeleton Mapping

Carbon-13 NMR provides a map of the carbon backbone of the molecule. Due to the lack of symmetry, five distinct signals are expected for the pyridine ring carbons.

Predicted ^{13}C NMR Data (125 MHz, DMSO-d₆)

Predicted Shift (δ , ppm)	Assignment	Expected C-F Coupling	Rationale
~155-160	C6	$^1\text{JC-F} \approx 230\text{-}250 \text{ Hz}$	Carbon directly bonded to fluorine shows a very large one-bond C-F coupling and is shifted significantly downfield.
~145-150	C3	$^3\text{JC-F} \approx 5\text{-}10 \text{ Hz}$	Carbon bearing the hydroxyl group. Its chemical shift is influenced by the oxygen's electronegativity. It will exhibit a smaller three-bond coupling to fluorine.
~138-142	C5	$^3\text{JC-F} \approx 15\text{-}20 \text{ Hz}$	The sole CH carbon in the ring. It will show a three-bond coupling to the fluorine on C6.
~115-120	C2	$^2\text{JC-F} \approx 20\text{-}30 \text{ Hz}$	Carbon bonded to bromine and adjacent to the nitrogen. It will exhibit a two-bond coupling to fluorine.
~100-105	C4	$^4\text{JC-F} \approx 2\text{-}5 \text{ Hz}$	Carbon bonded to bromine. It is expected to be the most upfield of the ring carbons and will show the smallest long-range coupling to fluorine.

Causality Behind Experimental Choices:

- **Proton Decoupling:** Standard ^{13}C NMR is acquired with broadband proton decoupling to simplify the spectrum, resulting in singlets for each carbon (before considering C-F coupling). This removes complex C-H coupling patterns.
- **Long Acquisition Time:** The low natural abundance of ^{13}C (~1.1%) necessitates acquiring a larger number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio.

Protocol for ^{13}C NMR Data Acquisition:

- **Sample Preparation:** Use the same sample prepared for ^1H NMR analysis.
- **Instrument Setup:** Use a 125 MHz (corresponding to a 500 MHz ^1H) NMR spectrometer.
- **Acquisition Parameters:**
 - Use a standard pulse program with proton decoupling (e.g., zgpg30).
 - Set a spectral width of ~0 to 200 ppm.
 - Acquire at least 1024 scans.
- **Processing:** Process the data similarly to the ^1H spectrum, referencing the DMSO- d_6 solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3500 - 3200 (Broad)	O-H Stretch	Hydroxyl (-OH)	The broadness of this peak is a hallmark of hydrogen bonding, a key intermolecular interaction for this molecule.
1600 - 1550	C=C / C=N Stretch	Pyridine Ring	These absorptions are characteristic of the aromatic ring stretching vibrations.
1250 - 1150	C-O Stretch	Phenolic C-O	Strong absorption typical for the stretching of an sp ² carbon to a hydroxyl oxygen.
1100 - 1000	C-F Stretch	Aryl-Fluoride	A strong, characteristic absorption for the carbon-fluorine bond. [8]
700 - 550	C-Br Stretch	Aryl-Bromide	Absorptions for carbon-bromine bonds are found in the fingerprint region.

Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy:

- Sample Preparation: Place a small amount (~1-2 mg) of the solid **2,4-Dibromo-6-fluoropyridin-3-ol** sample directly onto the ATR crystal.
- Background Scan: With the clean ATR crystal, run a background scan to capture the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from

the sample spectrum.

- Sample Scan: Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure and stability.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Proposed Fragment	Rationale
271 / 269 / 267	$[M]^+$ ($C_5H_2Br_2FNO$) $^{+}$	Molecular Ion Peak Cluster: The presence of two bromine atoms (isotopes ^{79}Br and ^{81}Br in ~1:1 ratio) will result in a characteristic M, M+2, M+4 peak cluster with a relative intensity ratio of approximately 1:2:1. This is a definitive signature for a dibrominated compound. ^[9]
242 / 240 / 238	$[M - CHO]^+$	Loss of a formyl radical (CHO) is a common fragmentation pathway for phenols.
188 / 186	$[M - Br]^+$	Loss of a bromine radical is a highly probable fragmentation event.
160 / 158	$[M - Br - CO]^+$	Subsequent loss of carbon monoxide (CO) from the $[M - Br]^+$ fragment.
109	$[M - 2Br]^+$	Loss of the second bromine atom from the $[M-Br]^+$ fragment.

Causality Behind Experimental Choices:

- High-Resolution MS (HRMS): Using a high-resolution technique like Time-of-Flight (TOF) or Orbitrap is crucial. It can determine the mass-to-charge ratio to four or more decimal places, allowing for the unambiguous determination of the molecular formula by comparing the exact mass to calculated values.
- Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to predictable and reproducible fragmentation patterns that are invaluable for structural confirmation.^[6]

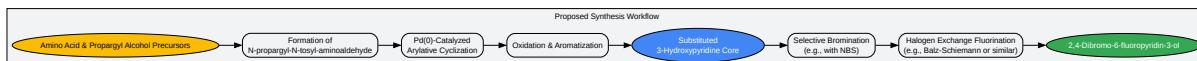
Protocol for High-Resolution Mass Spectrometry (HRMS):

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.
- Ionization: Utilize Electron Ionization (EI) at 70 eV.
- Analysis: Acquire data in positive ion mode over a mass range of m/z 50-500.
- Data Interpretation:
 - Identify the molecular ion peak cluster and confirm its m/z matches the calculated mass for $C_5H_2Br_2FNO$.
 - Analyze the isotopic pattern to confirm the presence of two bromine atoms.
 - Propose structures for the major fragment ions observed in the spectrum.

Definitive Elucidation: Single-Crystal X-ray Crystallography

While spectroscopy provides powerful evidence, single-crystal X-ray crystallography is the gold standard, offering an unambiguous determination of the three-dimensional atomic arrangement, bond lengths, bond angles, and intermolecular interactions.[1][10]

Protocol for Crystal Growth and X-ray Diffraction:


- Crystal Growth (Self-Validating System):
 - Purity is Paramount: The compound must be of the highest possible purity (>99%). Recrystallize the bulk sample if necessary.
 - Method 1: Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like ethanol/water) in a clean

vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location for several days to weeks.[11][12]

- Method 2: Vapor Diffusion: Place the saturated solution from Method 1 in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystal growth.[12]
- Selection: Identify a well-formed, clear crystal with sharp edges, ideally 0.1-0.3 mm in each dimension, using a microscope.[3]
- Data Collection:
 - Mount a suitable crystal on a goniometer head.
 - Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.
 - Using a modern X-ray diffractometer, irradiate the crystal with monochromatic X-rays.
 - Collect a series of diffraction images as the crystal is rotated.
- Structure Solution and Refinement:
 - Process the diffraction data to determine the unit cell dimensions and space group.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
 - Build an atomic model into the electron density map.
 - Refine the model against the experimental data, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement.

Proposed Synthesis Route

The synthesis of highly substituted pyridines often requires a *de novo* approach, building the ring from acyclic precursors. A plausible route to **2,4-Dibromo-6-fluoropyridin-3-ol** could be adapted from modern palladium-catalyzed cyclization strategies.[13][14][15]

[Click to download full resolution via product page](#)

Caption: A plausible multi-step synthesis strategy for the target molecule.

This approach offers regiochemical control, allowing for the precise placement of substituents on the pyridine core before the final halogenation steps. The hydroxyl group at the 3-position is particularly valuable as it can direct electrophilic aromatic substitution and can be transformed into other functionalities via cross-coupling reactions of its triflate derivative.[13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2,4-Dibromo-6-fluoropyridin-3-ol** is not widely available, the structural motifs suggest that precautions for related halogenated aromatic compounds should be followed.

- General Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
- Toxicology: The compound is likely harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

The structural analysis of **2,4-Dibromo-6-fluoropyridin-3-ol** requires a synergistic application of modern spectroscopic techniques. This guide establishes a robust predictive and methodological framework for this process. ^1H and ^{13}C NMR will reveal the precise electronic environment and connectivity of the atoms, with characteristic C-F and H-F couplings serving as key diagnostic markers. IR spectroscopy will confirm the presence of the critical hydroxyl functional group, while high-resolution mass spectrometry will verify the elemental composition and reveal structurally informative fragmentation patterns, most notably the 1:2:1 isotopic signature of a dibrominated species. Ultimately, single-crystal X-ray crystallography stands as the definitive technique to provide an unambiguous three-dimensional structure. The insights and protocols detailed herein are designed to equip researchers and drug development professionals with the necessary tools to confidently elucidate the structure of this and other novel, highly functionalized heterocyclic compounds.

References

- D. J. C. Constable et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. *Green Chemistry*, 9(5), 411-420.
- Ito, K., Doi, T., & Tsukamoto, H. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. *Molecules*, 28(3), 1370.
- Zhou, Y. et al. (2016). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II–III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. *Chemical Reviews*, 116(2), 422-518.
- Ito, K., Doi, T., & Tsukamoto, H. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. *MDPI*.
- Ito, K., Doi, T., & Tsukamoto, H. (2023). Synthetic methods for 3-hydroxypyridines. (a) Yanagisawa's method, (b) this work. *ResearchGate*.
- Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory.
- Metherall, J. P. et al. (2023). Advanced crystallisation methods for small organic molecules. *Chemical Society Reviews*, 52(8), 2814-2838.
- Creative BioMart. (n.d.). X-ray Crystallography.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.

- Sajed, T. et al. (2024). Accurate Prediction of ^1H NMR Chemical Shifts of Small Molecules Using Machine Learning. *Metabolites*, 14(5), 290.
- Waskowska, A. et al. (2014). x Ray crystallography. *Journal of Clinical Pathology*, 57(9), 897-902.
- ChemAxon. (n.d.). NMR Predictor. *ChemAxon Docs*.
- Clark, J. (2023). mass spectra - fragmentation patterns. *Chemguide*.
- Wishart Research Group. (n.d.). PROSPRE - ^1H NMR Predictor.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. *HSC Chemistry*.
- Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an ^1H -NMR Spectrum. *YouTube*.
- Fowler, S. (2017, November 28). How to predict the ^{13}C NMR spectrum of a compound. *YouTube*.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ACD/Labs. (n.d.). Using Predicted ^{13}C NMR Spectra with Open Resources for Structure Dereplication.
- Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1. *YouTube*.
- Wishart Research Group. (n.d.). CASPRE - ^{13}C NMR Predictor.
- NMRDB.org. (n.d.). Predict ^1H proton NMR spectra.
- NMRDB.org. (n.d.). Predict ^{13}C carbon NMR spectra.
- virtual Chemistry 3D. (n.d.). ^{13}C NMR predictor.
- Szymański, P. et al. (2023). FTIR fingerprint — testing a new representation of the binary fingerprint based on FTIR spectra in the prediction of physicochemical properties. *Science, Technology and Innovation*.
- Rohman, A. et al. (2019). The employment of Fourier Transform Infrared Spectroscopy (FTIR) and chemometrics for analysis of candlenut oil in binary mixture. *Food Research*.
- Irnawati, et al. (2019). The employment of FTIR spectroscopy and chemometrics for authentication of pumpkin seed oil from sesame oil. *Food Research*.
- Sundaraganesan, N. et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 76(1), 84-92.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. 1421602-80-3|2,4-Dibromo-6-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]
- 5. 1421602-80-3 | 2,4-dibromo-6-fluoropyridin-3-ol | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. Buy 4,6-Dibromo-2-fluoropyridin-3-ol (EVT-1473272) | 1211597-14-6 [evitachem.com]
- 8. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. How To [chem.rochester.edu]
- 13. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - ProQuest [proquest.com]
- 14. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - ProQuest [proquest.com]
- 15. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization [mdpi.com]
- To cite this document: BenchChem. [2,4-Dibromo-6-fluoropyridin-3-ol structural analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1433035#2-4-dibromo-6-fluoropyridin-3-ol-structural-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com